molecular formula C18H17NO6 B11017924 Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate

Cat. No.: B11017924
M. Wt: 343.3 g/mol
InChI Key: UZXPFPIJJBWERC-UHFFFAOYSA-N
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Description

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate is an organic compound with a complex structure that includes a benzoxazole ring, a methoxyphenoxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the benzoxazole intermediate with a methoxyphenol derivative, often using a coupling reagent such as a base or a catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under suitable conditions, often involving catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxyphenylacetate: A related compound with a simpler structure, used as an intermediate in organic synthesis.

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another compound with a similar methoxyphenyl group, studied for its biological activities.

Uniqueness

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate is unique due to its combination of a benzoxazole ring and methoxyphenoxy group, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Characteristics

The molecular formula of this compound is C18H17NO6C_{18}H_{17}NO_{6}, with a molecular weight of 343.3 g/mol. The compound features a benzoxazole moiety linked to a methoxyphenyl group , which is significant for its biological interactions and activities.

Biological Activities

This compound has demonstrated various biological activities, which are summarized in the following table:

Biological Activity Description
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines .
Antimicrobial Properties Shows potential against certain bacterial strains, indicating possible use as an antibiotic.
Enzyme Inhibition May inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy : A study assessed the cytotoxic effects of this compound on human tumor xenografts. The results indicated significant inhibition of tumor growth without noticeable toxicity to normal tissues .
  • Mechanism of Action : Research suggests that the compound induces double-strand DNA breaks in cancer cells, leading to apoptosis. This mechanism is critical for its antitumor efficacy as it targets rapidly dividing cells while sparing normal cells .
  • Comparative Analysis : The compound was compared with structurally similar compounds known for their biological activities. For instance, analogs like DIME (methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate) have shown similar antitumor properties but with different mechanisms of action related to hormonal pathways .

Comparative Table of Related Compounds

Compound Name Structural Features Unique Characteristics
This compoundBenzoxazole and methoxyphenyl groupsPromising antitumor activity
Methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoateDiiodinated phenolic structureHormonal pathway targeting
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrileOxazole ringSignificant antitumor activity

Future Research Directions

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive in vivo studies to assess the long-term effects and safety profile.
  • Mechanistic Studies : Exploring the detailed mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

methyl 2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetate

InChI

InChI=1S/C18H17NO6/c1-21-12-4-3-5-13(8-12)23-10-16-15-7-6-14(9-17(15)25-19-16)24-11-18(20)22-2/h3-9H,10-11H2,1-2H3

InChI Key

UZXPFPIJJBWERC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OCC(=O)OC

Origin of Product

United States

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